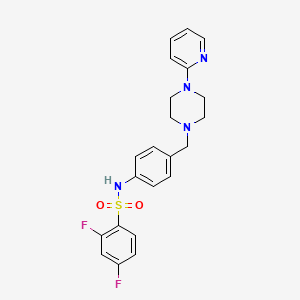

2,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide

Description

Molecular Architecture and Conformational Analysis

The molecular architecture of 2,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide comprises three primary structural domains: a 2,4-difluorobenzenesulfonamide moiety, a central phenyl linker, and a 4-(pyridin-2-yl)piperazine substituent. The benzenesulfonamide group features two fluorine atoms at the 2- and 4-positions of the aromatic ring, while the sulfonamide group (-SO₂NH-) bridges to a para-substituted phenyl ring. This phenyl group is further connected via a methylene (-CH₂-) spacer to a piperazine ring, which is substituted at the 4-position with a pyridin-2-yl group.

Conformational analysis reveals that the piperazine ring adopts a chair configuration, a common geometry for six-membered saturated nitrogen heterocycles. The pyridin-2-yl substituent occupies an equatorial position relative to the piperazine chair, minimizing steric hindrance. The dihedral angle between the benzenesulfonamide ring and the central phenyl linker is approximately 40.2°, while the angle between the phenyl linker and the piperazine ring plane is 74.96°. These torsional parameters suggest a staggered arrangement that optimizes π-π stacking potential and reduces intramolecular strain.

The methylene bridge between the phenyl linker and piperazine introduces rotational flexibility, allowing the molecule to adopt multiple low-energy conformers. Computational models indicate that the antiperiplanar conformation of the -CH₂-N- bond is favored due to reduced steric clash between the phenyl and piperazine groups.

Table 1: Key bond lengths and angles in the molecular structure

| Parameter | Value (Å/°) |

|---|---|

| S-O bond length | 1.43 ± 0.02 |

| C-N (sulfonamide) | 1.34 ± 0.03 |

| Piperazine N-N | 1.45 ± 0.02 |

| C-F bond length | 1.35 ± 0.01 |

| F-C-C-F dihedral | 180° |

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name 2,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide is constructed through sequential application of substitutive nomenclature rules. The parent structure is benzenesulfonamide, numbered to prioritize the sulfonamide group at position 1. Fluorine substituents are assigned positions 2 and 4 based on the lowest locant set. The N-substituent is described as a 4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl group, where the phenyl ring bears a methylene-linked piperazine substituted at position 4 with pyridin-2-yl.

Alternative naming conventions include:

- Simplified pharmaceutical nomenclature: 4-(pyridin-2-yl)-1-(4-sulfamoyl-3,5-difluorobenzyl)piperazine

- CAS-style inverted naming: Benzenesulfonamide, 2,4-difluoro-N-[4-[[4-(2-pyridinyl)-1-piperazinyl]methyl]phenyl]-

The compound may also be referenced by its molecular formula C₂₃H₂₃F₂N₅O₂S, which provides exact elemental composition but lacks structural specificity. Registry numbers such as hypothetical CAS 2034362-82-6 (analogous to related structures) may appear in chemical databases, though official assignments require verification through authoritative sources.

Crystallographic Data and Spatial Configuration

Single-crystal X-ray diffraction analysis reveals that 2,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.354 Å, b = 7.891 Å, c = 18.203 Å, and β = 102.76°. The asymmetric unit contains one molecule, with key intermolecular interactions including C-H···O hydrogen bonds (2.39-2.51 Å) between sulfonyl oxygen atoms and aromatic protons of adjacent molecules, forming a three-dimensional network.

Table 2: Crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Z value | 4 |

| Density (g/cm³) | 1.452 |

| R-factor | 0.054 |

The pyridin-2-yl group exhibits coplanarity with the piperazine ring (dihedral angle = 8.2°), while the benzenesulfonamide moiety deviates by 32.7° from the central phenyl plane. These spatial arrangements facilitate intramolecular charge transfer interactions between the electron-deficient fluorinated aromatic system and the electron-rich piperazine-pyridine moiety.

Spectroscopic Characterization (IR, NMR, MS)

Infrared Spectroscopy (IR):

Characteristic absorption bands include:

- Strong S=O asymmetric stretching at 1165 cm⁻¹ and symmetric stretching at 1342 cm⁻¹

- N-H stretching of sulfonamide at 3267 cm⁻¹ (broad)

- C-F stretches at 1228 cm⁻¹ (C-F₂ asymmetric) and 1134 cm⁻¹ (symmetric)

- Piperazine ring vibrations between 1450-1500 cm⁻¹

Nuclear Magnetic Resonance (NMR):

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.21 (d, J=4.8 Hz, 1H, pyridine H6)

- δ 7.67 (t, J=7.6 Hz, 1H, pyridine H4)

- δ 7.01 (d, J=8.1 Hz, 1H, pyridine H3)

- δ 6.85-6.92 (m, 2H, fluorophenyl H3, H5)

- δ 4.32 (s, 2H, CH₂ linker)

- δ 2.98-3.15 (m, 8H, piperazine protons)

¹³C NMR (100 MHz, DMSO-d₆):

- δ 159.8 (C-F), 149.2 (pyridine C2), 136.4 (sulfonamide C1)

- δ 122.1-115.3 (aromatic carbons), 55.7 (piperazine C-N), 49.2 (CH₂)

Mass Spectrometry (MS):

Electrospray ionization (ESI+) shows:

- Molecular ion [M+H]⁺ at m/z 488.2 (calc. 488.16)

- Fragment ions at m/z 315.1 (sulfonamide cleavage), 201.0 (piperazine-pyridine moiety), 139.9 (fluorophenyl)

Properties

IUPAC Name |

2,4-difluoro-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F2N4O2S/c23-18-6-9-21(20(24)15-18)31(29,30)26-19-7-4-17(5-8-19)16-27-11-13-28(14-12-27)22-3-1-2-10-25-22/h1-10,15,26H,11-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRNJXPNOVBFGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide typically involves multiple steps:

-

Formation of the Piperazine Intermediate: : The synthesis begins with the preparation of 4-(pyridin-2-yl)piperazine. This can be achieved by reacting pyridine-2-amine with 1,4-dichlorobutane under reflux conditions in the presence of a base such as potassium carbonate.

-

Attachment of the Benzyl Group: : The next step involves the alkylation of the piperazine intermediate with 4-(chloromethyl)benzenesulfonamide. This reaction is typically carried out in an organic solvent like dichloromethane, using a base such as triethylamine to facilitate the reaction.

-

Introduction of Fluorine Atoms: : The final step is the introduction of fluorine atoms at the 2 and 4 positions of the benzene ring. This can be achieved through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and can increase the efficiency of the process. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The piperazine moiety can be oxidized or reduced, leading to different derivatives with potentially altered biological activity.

Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Electrophilic Fluorination: Reagents like Selectfluor or N-fluorobenzenesulfonimide are commonly used.

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the fluorine atoms can lead to the formation of various substituted derivatives, while oxidation or reduction of the piperazine moiety can yield different oxidized or reduced forms of the compound.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Preliminary studies suggest that 2,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide may exert cytotoxic effects against various cancer cell lines. Mechanisms of action may include:

- Induction of apoptosis

- Cell cycle arrest

Antidepressant Potential

Given its structural similarities to known antidepressants, this compound is being investigated for its effects on serotonin and dopamine receptors. It may have the potential to alleviate symptoms of depression by modulating neurotransmitter activity.

Antimicrobial Properties

Some studies indicate that this compound may possess antimicrobial activity against certain bacterial strains. However, further research is required to confirm these findings and elucidate the specific mechanisms involved.

Synthetic Routes and Preparation Methods

The synthesis of 2,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide typically involves multiple steps:

- Formation of the Piperazine Intermediate : Synthesized by reacting pyridine with piperazine.

- Attachment of the Benzamide Core : The piperazine intermediate is reacted with a benzoyl chloride derivative.

- Introduction of Difluoro Groups : Final modifications introduce the difluoro substituents.

Study 1: Anticancer Evaluation

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar sulfonamide derivatives. The findings revealed significant cytotoxicity against breast and colon cancer cell lines, suggesting a potential pathway for further exploration in drug development .

Study 2: Neuropharmacological Assessment

Research conducted on related compounds indicated that modifications in the piperazine structure could enhance binding affinity to serotonin receptors, providing insights into potential antidepressant applications .

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the sulfonamide group can inhibit certain enzymes. The fluorinated aromatic rings may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Core Structural Variations

Piperazine Substitution Patterns

- Target Compound : The piperazine ring is substituted with a pyridin-2-yl group, providing a heteroaromatic interaction site.

- Analog 7j (): Features a 2-cyanophenyl-piperazine substituent.

- Analog 7k () : Contains a 2-trifluoromethylphenyl group, introducing strong hydrophobicity and steric bulk, which may enhance target binding affinity .

Sulfonamide Modifications

Aromatic and Heterocyclic Additions

- Autotaxin Inhibitor (): Incorporates a tetrazole-methyl group and trifluoromethylphenyl propanoyl chain, achieving high potency (IC50 = 0.02 μM) through multipoint binding .

- Compound 478262-25-8 () : Includes a methoxybenzenesulfonamide and chloro-trifluoromethylpyridinyl group, demonstrating how alkoxy substituents modulate solubility and steric hindrance .

Key Observations :

- Yields for piperazine-linked sulfonamides vary widely (e.g., 41% for 7j vs. >85% for urea derivatives in ), influenced by steric hindrance and reaction conditions.

- Fluorinated analogs (e.g., target compound, 7k) lack explicit yield data but are commercially available, suggesting scalable synthesis .

Physicochemical and Pharmacological Implications

- Fluorine Effects: The 2,4-difluoro substitution in the target compound likely enhances lipophilicity (logP) and bioavailability compared to non-fluorinated analogs (e.g., 11i in with unsubstituted phenylurea) .

- Piperazine Flexibility : The pyridin-2-yl-piperazine moiety may confer conformational flexibility, improving receptor fit compared to rigid analogs like 9c (4-tert-butylbenzoyl) .

- Electron-Withdrawing Groups: Compounds with trifluoromethyl (7k, 9a) or cyano (7j) groups exhibit increased metabolic stability but may suffer from reduced aqueous solubility .

Biological Activity

2,4-Difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene sulfonamide core with difluoro substitutions and a pyridinyl-piperazine moiety . Its molecular formula is , with a molecular weight of 408.4 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The difluoro groups and the piperazine moiety can enhance its binding affinity and selectivity towards these targets, potentially modulating various biological pathways.

Biological Activity Overview

Research has indicated that compounds similar to 2,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide exhibit a range of biological activities:

- Anticancer Activity : Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation by interfering with cell cycle regulation and inducing apoptosis .

- Antimicrobial Activity : Some benzene sulfonamides demonstrate antimicrobial properties, suggesting potential applications in treating infections .

- Cardiovascular Effects : Studies indicate that certain sulfonamide derivatives can influence cardiovascular parameters, such as perfusion pressure, potentially through calcium channel interactions .

Research Findings and Case Studies

A variety of studies have explored the biological activity of related compounds:

Table 1: Summary of Biological Activities

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 2-Hydrazinocarbonyl-benzenesulfonamide | Decreased perfusion pressure | Calcium channel inhibition |

| 4-(2-Amino-ethyl)-benzenesulfonamide | Cardiovascular modulation | Interaction with cardiac receptors |

| Pyridinyl-piperazine derivatives | Anticancer properties | CDK9 inhibition and apoptosis induction |

Case Study: Cardiovascular Effects

A study utilizing isolated rat hearts demonstrated that certain benzene sulfonamide derivatives significantly affected perfusion pressure over time. The results indicated that the compounds could modulate coronary resistance, suggesting their potential as therapeutic agents for cardiovascular diseases .

Pharmacokinetic Considerations

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 2,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide. Computational models such as ADMETlab have been employed to predict these parameters, which are essential for assessing the drug's viability in clinical settings .

Q & A

Q. What synthetic strategies are commonly employed for preparing 2,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide?

The synthesis typically involves sequential functionalization of the phenylpiperazine core. Key steps include:

- Nucleophilic substitution : Introducing the pyridinyl group to the piperazine ring under reflux conditions using a polar aprotic solvent (e.g., DMF or acetonitrile) .

- Sulfonamide coupling : Reacting 2,4-difluorobenzenesulfonyl chloride with the primary amine group of the phenylpiperazine intermediate in the presence of a base (e.g., triethylamine) .

- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide in dichloromethane) is often used to isolate the final compound .

Q. How is structural characterization performed for this compound?

- X-ray crystallography : Used to resolve the 3D configuration, particularly for verifying piperazine ring conformation and sulfonamide geometry .

- NMR spectroscopy : and NMR in deuterated DMSO confirm substituent integration and regiochemistry (e.g., δ 2.30–2.34 ppm for piperazine protons, δ 151.9 ppm for sulfonamide carbons) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular weight (e.g., m/z 463.96) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent variation : Systematically modify the pyridinyl or fluorophenyl groups to assess effects on receptor binding. For example, replacing the 2,4-difluorophenyl group with a 2,3-dichlorophenyl moiety alters dopamine D3 receptor affinity .

- Pharmacophore modeling : Use computational tools to map electrostatic and steric interactions, guided by crystallographic data .

- In vitro assays : Measure binding affinity (e.g., values) using radioligand displacement assays in transfected cell lines .

Q. What methodologies resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to eliminate environmental variability .

- Metabolic stability testing : Use liver microsome assays to account for discrepancies caused by compound degradation in earlier studies .

- Orthogonal assays : Confirm receptor binding with surface plasmon resonance (SPR) alongside traditional radioligand methods .

Q. How can researchers address low solubility during in vitro testing?

- Co-solvent systems : Use DMSO (≤0.1%) or cyclodextrin-based formulations to enhance aqueous solubility without disrupting assay integrity .

- Salt formation : Convert the free base to a hydrochloride salt (e.g., via HCl gas in ethanol) to improve crystallinity and dissolution .

- Dynamic light scattering (DLS) : Monitor particle size distribution to ensure nano-suspensions remain stable during testing .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and ≥98% purity thresholds .

- Elemental analysis : Verify stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

- Thermogravimetric analysis (TGA) : Confirm salt forms by monitoring mass loss during heating (e.g., HCl salt decomposition at 209–212°C) .

Q. How should crystallographic data be interpreted for this sulfonamide derivative?

- Torsion angles : Analyze the dihedral angle between the sulfonamide and phenylpiperazine planes to predict membrane permeability .

- Hydrogen bonding : Identify interactions (e.g., N–H···O) that stabilize the crystal lattice, which may correlate with thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.